molecular formula C13H23ClN4O3S B1305243 Ranitidine hydrochloride CAS No. 71130-06-8

Ranitidine hydrochloride

Cat. No. B1305243
Key on ui cas rn: 71130-06-8
M. Wt: 350.87 g/mol
InChI Key: GGWBHVILAJZWKJ-CHHCPSLASA-N
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Patent
US05621120

Procedure details

N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (5 g) was dissolved in isopropanol (40 ml) containing molar equivalent of hydrogen chloride. Toluene (20 ml) was added slowly to the solution. It was further stirred for 1 hr. Form 1 ranitidine hydrochloride crystallized during this period. The product was filtered off, washed with toluene (20 ml) and was dried at 45° C. under vacuum to give Form 1 ranitidine hydrochloride (5.08 g), m.p. 137°-138° C., DSC peak temperature=143.1° C., purity=99.7% (HPLC).
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[O:9][C:8]([CH2:10][S:11][CH2:12][CH2:13][NH:14][C:15]([NH:20][CH3:21])=[CH:16][N+:17]([O-:19])=[O:18])=[CH:7][CH:6]=1)[CH3:3].[ClH:22].C1(C)C=CC=CC=1>C(O)(C)C>[CH3:21][NH:20][C:15]([NH:14][CH2:13][CH2:12][S:11][CH2:10][C:8]1[O:9][C:5]([CH2:4][N:2]([CH3:1])[CH3:3])=[CH:6][CH:7]=1)=[CH:16][N+:17]([O-:19])=[O:18].[ClH:22] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
It was further stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Form 1 ranitidine hydrochloride crystallized during this period
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with toluene (20 ml)
CUSTOM
Type
CUSTOM
Details
was dried at 45° C. under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05621120

Procedure details

N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (5 g) was dissolved in isopropanol (40 ml) containing molar equivalent of hydrogen chloride. Toluene (20 ml) was added slowly to the solution. It was further stirred for 1 hr. Form 1 ranitidine hydrochloride crystallized during this period. The product was filtered off, washed with toluene (20 ml) and was dried at 45° C. under vacuum to give Form 1 ranitidine hydrochloride (5.08 g), m.p. 137°-138° C., DSC peak temperature=143.1° C., purity=99.7% (HPLC).
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[O:9][C:8]([CH2:10][S:11][CH2:12][CH2:13][NH:14][C:15]([NH:20][CH3:21])=[CH:16][N+:17]([O-:19])=[O:18])=[CH:7][CH:6]=1)[CH3:3].[ClH:22].C1(C)C=CC=CC=1>C(O)(C)C>[CH3:21][NH:20][C:15]([NH:14][CH2:13][CH2:12][S:11][CH2:10][C:8]1[O:9][C:5]([CH2:4][N:2]([CH3:1])[CH3:3])=[CH:6][CH:7]=1)=[CH:16][N+:17]([O-:19])=[O:18].[ClH:22] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
It was further stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Form 1 ranitidine hydrochloride crystallized during this period
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with toluene (20 ml)
CUSTOM
Type
CUSTOM
Details
was dried at 45° C. under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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